An In-depth Technical Guide to 4-(Ethylsulfanyl)piperidine Hydrochloride and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Ethylsulfanyl)piperidine Hydrochloride and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] This technical guide provides a comprehensive examination of 4-(Ethylsulfanyl)piperidine hydrochloride and its closely related, more extensively documented analog, 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride. Due to the limited availability of specific data for the former, this guide will focus on the known properties and synthesis of the latter, while also presenting a theoretically sound synthetic pathway for the titular compound. This document is designed to equip researchers and drug development professionals with the technical knowledge and field-proven insights necessary to effectively utilize these compounds in their research endeavors, particularly in the realm of central nervous system (CNS) disorders.
Introduction: The Significance of the Piperidine Moiety
The piperidine ring, a six-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and conformational flexibility, making it an ideal scaffold for interacting with diverse biological targets.[3] Its saturated nature allows for precise three-dimensional arrangements of substituents, which is critical for optimizing drug-receptor interactions.[2] Furthermore, the basic nitrogen atom of the piperidine ring can be readily protonated at physiological pH, enhancing water solubility and facilitating interactions with biological macromolecules. These advantageous physicochemical properties have led to the incorporation of the piperidine scaffold into numerous FDA-approved drugs targeting a wide range of conditions, from cancer to neurological disorders.[4]
This guide will specifically explore the synthesis, properties, and potential applications of piperidine derivatives featuring an ethylsulfanyl group at the 4-position, a structural motif with the potential to modulate lipophilicity and metabolic stability.
Chemical Identity and Physicochemical Properties
A thorough investigation of chemical databases reveals that "4-(Ethylsulfanyl)piperidine hydrochloride" is not a commonly cataloged compound with a designated CAS number. However, a closely related analog, 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride , is documented.
4-[(Ethylsulfanyl)methyl]piperidine hydrochloride
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IUPAC Name: 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride
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Molecular Formula: C₈H₁₈ClNS[5]
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Molecular Weight: 195.75 g/mol
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SMILES: CCSCC1CCNCC1.Cl
A summary of the key physicochemical properties for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈ClNS | [5] |
| Molecular Weight | 195.75 g/mol | |
| Predicted XlogP | 1.6 | [5] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Physical Form | Expected to be a solid | |
| Solubility | Expected to be soluble in water and polar organic solvents |
Synthesis of 4-Substituted Piperidines
The synthesis of 4-substituted piperidines can be approached through various well-established organic chemistry methodologies. Given the lack of a specific documented synthesis for 4-(Ethylsulfanyl)piperidine hydrochloride, a plausible synthetic route is proposed based on established transformations of piperidine precursors.
Hypothetical Synthesis of 4-(Ethylsulfanyl)piperidine hydrochloride
This proposed synthesis commences with the commercially available 4-hydroxypiperidine. The rationale behind this multi-step synthesis is to introduce the desired ethylsulfanyl group at the 4-position of the piperidine ring through a series of reliable and high-yielding reactions.
Caption: Proposed synthetic workflow for 4-(Ethylsulfanyl)piperidine hydrochloride.
Step-by-Step Experimental Protocol:
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Protection of the Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is first protected to prevent side reactions in subsequent steps. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group.
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To a solution of 4-hydroxypiperidine in a suitable solvent such as dichloromethane, add triethylamine (Et₃N) followed by di-tert-butyl dicarbonate (Boc₂O).
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Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
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Work up the reaction by washing with aqueous solutions and purify the resulting N-Boc-4-hydroxypiperidine by column chromatography.
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Conversion of the Hydroxyl Group to a Leaving Group: The hydroxyl group at the 4-position is a poor leaving group and must be converted to a better one, such as a halide. Chlorination using thionyl chloride (SOCl₂) is a standard method.[6]
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Dissolve N-Boc-4-hydroxypiperidine in a dry, aprotic solvent like dichloromethane or chloroform, and cool in an ice bath.
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Slowly add thionyl chloride in the presence of a base like pyridine to neutralize the generated HCl.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed.
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Carefully quench the reaction with water and extract the product, N-Boc-4-chloropiperidine.
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Nucleophilic Substitution with Ethanethiolate: The chloro group is then displaced by sodium ethanethiolate (NaSEt) in a nucleophilic substitution reaction to introduce the ethylsulfanyl moiety.
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Prepare sodium ethanethiolate by reacting ethanethiol with a strong base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF).
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Add the N-Boc-4-chloropiperidine to the solution of sodium ethanethiolate and stir, possibly with gentle heating, to drive the reaction to completion.
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After workup, purify the resulting N-Boc-4-(Ethylsulfanyl)piperidine.
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Deprotection and Salt Formation: The final steps involve the removal of the Boc protecting group under acidic conditions, followed by the formation of the hydrochloride salt.
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Dissolve the N-Boc-4-(Ethylsulfanyl)piperidine in a solvent like dioxane or methanol.
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Add a solution of hydrochloric acid (e.g., HCl in dioxane or concentrated aqueous HCl) and stir at room temperature.
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Monitor the deprotection by TLC. Upon completion, the solvent is removed under reduced pressure to yield 4-(Ethylsulfanyl)piperidine hydrochloride. The product can be further purified by recrystallization.
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This proposed synthesis is based on well-established and frequently cited reactions in organic chemistry, ensuring a high degree of trustworthiness in its theoretical execution.
Applications in Drug Discovery and Neuroscience
The piperidine scaffold is a key component in many drugs targeting the central nervous system.[3][7] Its ability to be functionalized allows for the fine-tuning of pharmacological properties to achieve desired effects on neurotransmitter systems.
The Role of Piperidine Derivatives in Modulating Neurological Pathways
Piperidine-containing compounds have been successfully developed as antipsychotics, analgesics, and treatments for neurodegenerative diseases like Alzheimer's.[8][9] For instance, drugs like Donepezil, used to treat Alzheimer's, feature a piperidine moiety that is crucial for its inhibitory activity on acetylcholinesterase.[7]
The introduction of an ethylsulfanyl group, as in 4-(Ethylsulfanyl)piperidine hydrochloride, can influence the molecule's lipophilicity and its ability to cross the blood-brain barrier. Furthermore, the sulfur atom can engage in specific interactions with biological targets, potentially leading to novel pharmacological profiles.
While specific biological data for 4-(Ethylsulfanyl)piperidine hydrochloride is not available, it is plausible that this compound could serve as a valuable building block for developing modulators of various CNS targets, including:
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Dopamine and Serotonin Receptors: Key targets for antipsychotic medications.
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Monoamine Oxidase (MAO): Enzymes involved in the metabolism of neurotransmitters, with MAO inhibitors being used to treat depression and Parkinson's disease.[4][10]
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Opioid Receptors: Important for the development of novel analgesics.[8]
Caption: Role of the 4-(Ethylsulfanyl)piperidine hydrochloride scaffold in a typical drug discovery workflow.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-(Ethylsulfanyl)piperidine hydrochloride and its derivatives.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
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Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[11]
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Alkyl sulfides can have strong, unpleasant odors and may be flammable.[12] Piperidine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[13] A thorough review of the Safety Data Sheet (SDS) for closely related compounds is strongly recommended before handling.
Conclusion
While direct experimental data for 4-(Ethylsulfanyl)piperidine hydrochloride is scarce, this in-depth technical guide provides a comprehensive overview of its chemical nature, a plausible and well-grounded synthetic route, and its potential applications based on the established pharmacology of the piperidine scaffold. The closely related analog, 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride, serves as a valuable reference point. The versatility of the piperidine ring, combined with the unique properties imparted by the ethylsulfanyl group, makes these compounds promising building blocks for the development of novel therapeutics, particularly for challenging CNS disorders. This guide serves as a foundational resource for researchers looking to explore the potential of this and similar chemical entities in their drug discovery programs.
References
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The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (2026, January 24). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved from [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved from [Link]
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